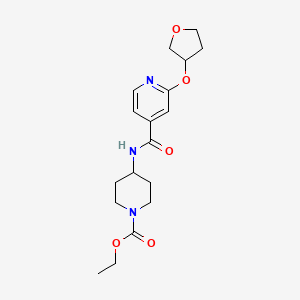

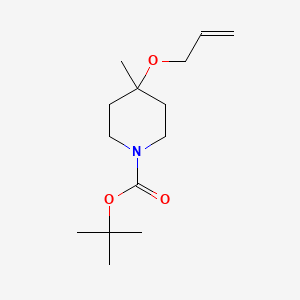

Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate is likely a synthetic organic compound. It seems to contain functional groups such as an ester, an ether, and a tertiary amine, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized starting from commercially available materials . The synthesis usually involves several steps, each introducing a new functional group or modifying an existing one .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, the ether group could react with strong acids, and the tertiary amine could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique

Stereoselective Syntheses

- Stereoselective Syntheses of Substituted Derivatives : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were used in reactions to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. The Mitsunobu reaction, followed by alkaline hydrolysis, was employed for the synthesis of trans isomers from these cis isomers (Boev et al., 2015).

Catalysis and Oxidation Processes

- Selective Aerobic Oxidation of Alcohols : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, in the presence of copper(I) chloride, acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Intermediate for Protein Tyrosine Kinase Inhibitor

- Synthesis of an Important Intermediate : An efficient approach to the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, was proposed. This process involved a series of steps starting from 4-methylpyridinium and achieved a total yield of 80.2% (Chen Xin-zhi, 2011).

Chiral Auxiliary and Asymmetric Synthesis

- Applications of a New Chiral Auxiliary : The use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis was explored, demonstrating its versatility in the preparation of enantiomerically pure compounds (Studer et al., 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This would likely involve further studies on its physical and chemical properties, as well as its reactivity and interactions with other substances .

Propriétés

IUPAC Name |

tert-butyl 4-methyl-4-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h6H,1,7-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVMKAWYUKNADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2714058.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714062.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2714066.png)

![2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2714070.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)

![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)